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Abstract
(4S,7R)-Hexamethylindanopyran, a key stereoisomer of the widely used fragrance ingredient

Galaxolide® (HHCB), is a polycyclic musk renowned for its potent and pleasant olfactory

properties. This technical guide provides a comprehensive overview of the chemical properties,

structure, and relevant biological interactions of this specific enantiomer. Due to the limited

availability of experimental data for the isolated (4S,7R) isomer, this document leverages data

from studies on Galaxolide mixtures and related stereoisomers to present a thorough

understanding of its characteristics. This guide includes a summary of its physicochemical

properties, a detailed discussion of its synthesis and analytical separation, and an exploration

of its interaction with olfactory receptors.

Chemical Identity and Structure
(4S,7R)-Hexamethylindanopyran is one of the four principal stereoisomers of 1,3,4,6,7,8-

hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromene. Its chemical structure is

characterized by a fused ring system consisting of an indane and a pyran moiety, with six

methyl groups as substituents. The stereochemistry at the chiral centers C4 and C7 is crucial

for its distinct musk odor.[1]
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Table 1: Chemical Identifiers for (4S,7R)-Hexamethylindanopyran

Identifier Value

IUPAC Name
(4S,7R)-4,6,6,7,8,8-Hexamethyl-1,3,4,7-

tetrahydrocyclopenta[g]isochromene[2]

Synonyms (4S,7R)-Galaxolide, HHCB ((-)-(4S,7R)-form)[2]

CAS Number 252332-95-9[2]

Molecular Formula C₁₈H₂₆O[2]

Molecular Weight 258.4 g/mol [2]

InChI Key ONKNPOPIGWHAQC-NEPJUHHUSA-N[2]

Physicochemical Properties
Experimental physicochemical data specifically for the isolated (4S,7R)-

Hexamethylindanopyran isomer is scarce in publicly available literature. The data presented

below is largely based on the commercial mixture of Galaxolide or other specific isomers and

should be considered as an approximation for the (4S,7R) enantiomer.

Table 2: Physicochemical Properties of Hexamethylindanopyran (Galaxolide Mixture and

Related Isomers)
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Property Value Reference Isomer/Mixture

Physical State
Viscous liquid at room

temperature
Galaxolide Mixture[1]

Melting Point -20 °C Galaxolide Mixture[1]

Boiling Point ~330 °C (estimated) Galaxolide Mixture[1]

log Kow (Octanol-Water

Partition Coefficient)
5.3 - 5.9 Galaxolide Mixture[1]

Water Solubility 1.65 - 1.99 mg/L at 25 °C Galaxolide Mixture

Odor Threshold As low as 1 ng/L
(4S,7R) and (4S,7S)

isomers[1]

Synthesis and Experimental Protocols
The synthesis of specific stereoisomers of hexamethylindanopyran, such as the (4S,7R) form,

requires stereoselective methods to control the configuration at the two chiral centers. A

patented method for the synthesis of "(4S, 7RS)-Jiale muskiness" provides a viable, though not

exhaustively detailed, pathway.[3][4][5]

Synthetic Pathway Overview
A plausible synthetic route involves the following key transformations[3][5]:

Grignard Reagent Formation: Bromo-pentamethyl indane is reacted with magnesium metal

to form the corresponding Grignard reagent.

Silane Formation: The Grignard reagent is then reacted with a silicon-containing compound,

such as tetramethoxysilane, to produce a pentamethyl indane silane derivative.

Asymmetric Cross-Coupling: An asymmetric Hiyama cross-coupling reaction is performed

between the pentamethyl indane silane and a racemic 2-bromopropionate derivative. This

step is crucial for establishing the desired stereochemistry and is catalyzed by a chiral nickel

complex, such as one containing (1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane.
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Reduction: The resulting ester is reduced to the corresponding alcohol using a reducing

agent like diisobutylaluminum hydride (DIBAL-H).

Cyclization: Finally, the alcohol undergoes a cyclization reaction with paraformaldehyde to

yield the target (4S,7R)-Hexamethylindanopyran.

Bromo-pentamethyl indane Grignard ReagentMg Pentamethyl indane silaneTetramethoxysilane (S)-Hexamethyl indane acid ester
Racemic 2-bromopropionate,

 Chiral Ni catalyst (S)-Hexamethyl indanolDIBAL-H (4S,7R)-HexamethylindanopyranParaformaldehyde

Click to download full resolution via product page

Caption: Synthetic pathway for (4S,7R)-Hexamethylindanopyran.

General Experimental Protocol for Synthesis
The following is a generalized protocol based on the patented synthesis. Specific quantities

and reaction conditions would require optimization.[3][5]

Step 1: Grignard Reagent and Silane Formation:

Under an inert atmosphere (e.g., argon), react bromo-pentamethyl indane with

magnesium turnings in an appropriate ether solvent (e.g., THF) to form the Grignard

reagent.

Add tetramethoxysilane to the Grignard solution and stir to form the pentamethyl indane

silane.

Step 2: Asymmetric Hiyama Cross-Coupling:

In a separate reaction vessel, prepare the chiral nickel catalyst in situ by mixing a nickel

salt (e.g., NiCl₂) with the chiral ligand ((1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane).

Add the pentamethyl indane silane and racemic 2-bromopropionate to the catalyst mixture

in a suitable solvent.

Heat the reaction mixture to facilitate the cross-coupling. Monitor the reaction progress by

a suitable analytical technique (e.g., GC-MS).
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Step 3: Reduction to the Alcohol:

After completion of the coupling reaction, purify the resulting ester.

Dissolve the ester in an appropriate solvent (e.g., toluene) and cool to a low temperature

(e.g., -78 °C).

Slowly add a solution of DIBAL-H.

Allow the reaction to warm to room temperature and quench carefully.

Step 4: Cyclization to (4S,7R)-Hexamethylindanopyran:

Dissolve the purified alcohol in a suitable solvent.

Add paraformaldehyde and an acid catalyst.

Heat the mixture to effect cyclization.

Upon completion, quench the reaction and purify the final product using column

chromatography.

Analytical Methods for Chiral Separation
The analysis and separation of the stereoisomers of hexamethylindanopyran are critical for

quality control and for studying the biological activity of individual isomers. Chiral

chromatography is the most effective technique for this purpose.[6][7][8][9][10]

Chiral Gas Chromatography (GC)
Chiral GC is a powerful tool for the enantioselective analysis of volatile compounds like

hexamethylindanopyran.

Principle: A chiral stationary phase (CSP) within the GC column interacts differently with the

enantiomers, leading to different retention times and thus their separation.

Typical Stationary Phases: Modified cyclodextrins are commonly used CSPs for this type of

separation.
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Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for

detection and quantification.

Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC is another widely used technique for the separation of stereoisomers.

Principle: Similar to chiral GC, a chiral stationary phase in the HPLC column enables the

separation of enantiomers.

Typical Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose or amylose

derivatives) are often effective for separating a wide range of chiral compounds.

Mobile Phase: The mobile phase composition (a mixture of solvents like hexane and

isopropanol) is optimized to achieve the best separation.

Detection: UV detection is commonly used if the molecule has a suitable chromophore.

Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC)

Galaxolide Isomer Mixture

Chiral GC Column
(e.g., modified cyclodextrin)

Separated Isomers

FID or MS Detector

Galaxolide Isomer Mixture

Chiral HPLC Column
(e.g., polysaccharide-based)

Separated Isomers

UV Detector
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Caption: Workflow for chiral separation of Hexamethylindanopyran isomers.

Spectroscopic Data
Detailed experimental spectroscopic data for the isolated (4S,7R)-Hexamethylindanopyran is

not readily available. The following represents expected spectral characteristics based on its

structure and data from the Galaxolide mixture.

Table 3: Expected Spectroscopic Data for (4S,7R)-Hexamethylindanopyran

Technique Expected Key Features

¹H NMR

- Multiple signals in the aliphatic region (0.8 - 2.5

ppm) corresponding to the numerous methyl

and methylene protons. - Signals for the

aromatic protons. - Signals for the protons on

the pyran ring.

¹³C NMR

- Resonances for the six distinct methyl

carbons. - Signals for the methylene carbons in

the pyran and indane rings. - Signals for the

quaternary carbons. - Resonances for the

aromatic carbons.

Mass Spectrometry (MS)

- A molecular ion peak (M⁺) at m/z 258. -

Characteristic fragmentation patterns resulting

from the loss of methyl groups and other

fragments from the ring system.

Infrared (IR) Spectroscopy

- C-H stretching vibrations for aliphatic and

aromatic groups (~2850-3100 cm⁻¹). - C-O-C

stretching vibration for the ether linkage in the

pyran ring (~1050-1150 cm⁻¹). - Aromatic C=C

stretching vibrations (~1450-1600 cm⁻¹).

Biological Activity and Signaling Pathway
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The primary biological activity of (4S,7R)-Hexamethylindanopyran is its function as a musk

odorant. The perception of musk odors is mediated by specific olfactory receptors (ORs), which

are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.

Olfactory Receptors for Musk Compounds
Several human olfactory receptors have been identified that respond to various musk

compounds, including Galaxolide. These include OR5AN1, OR1A1, OR5A2, and OR4D6.[11]

[12][13][14] Specifically, genetic variations in OR4D6 have been associated with differences in

the perception of Galaxolide.[14] While the specific interaction of the (4S,7R) isomer with these

receptors has not been detailed, it is highly probable that it binds to one or more of these, with

its specific stereochemistry contributing to a high-affinity interaction.

Olfactory Signaling Pathway
The binding of an odorant molecule like (4S,7R)-Hexamethylindanopyran to its cognate

olfactory receptor initiates a downstream signaling cascade.

Receptor Binding: The odorant molecule binds to a specific olfactory receptor on the cilia of

an olfactory sensory neuron.

G-protein Activation: This binding event causes a conformational change in the receptor,

which in turn activates a coupled G-protein (Gαolf).

Adenylate Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase III.

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP

(cAMP).

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺),

leading to depolarization of the neuron's membrane.

Action Potential: If the depolarization reaches a certain threshold, an action potential is

generated and transmitted along the axon of the olfactory sensory neuron to the olfactory

bulb in the brain, where the signal is further processed, leading to the perception of smell.
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Caption: Olfactory signaling pathway for musk compounds.
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Conclusion
(4S,7R)-Hexamethylindanopyran is a structurally complex and olfactorily significant molecule.

While a complete experimental dataset for this specific isomer is not yet available, this guide

provides a comprehensive overview based on the existing literature for Galaxolide and its

related compounds. The stereoselective synthesis and chiral separation of this enantiomer are

key challenges and areas for future research. A deeper understanding of its interaction with

specific olfactory receptors will be crucial for the development of new and improved musk

fragrances and for elucidating the fundamental principles of olfaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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